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Compound of Interest

Compound Name: AVE 0991 sodium salt

Cat. No.: B605699 Get Quote

Technical Support Center: AVE 0991 Interactions
This technical support center provides researchers, scientists, and drug development

professionals with detailed information regarding the interaction of the nonpeptide Angiotensin-

(1-7) mimic, AVE 0991, with Angiotensin II receptor type 1 (AT1) and type 2 (AT2).

Frequently Asked Questions (FAQs)
Q1: What is the primary receptor target of AVE 0991?

AVE 0991 is a nonpeptide agonist for the Angiotensin-(1-7) (Ang-(1-7)) receptor, Mas[1][2][3][4]

[5][6][7][8]. It is designed to mimic the effects of the endogenous peptide Ang-(1-7).

Q2: Does AVE 0991 directly bind to and interact with AT1 or AT2 receptors?

No, studies have demonstrated that AVE 0991 has negligible to no direct binding affinity for

either AT1 or AT2 receptors[8][9][10][11][12]. Competition binding assays show a lack of affinity

for these receptors, with IC50 values greater than 1000 nM for AT1[10].

Q3: Are there any experimental findings that suggest an indirect interaction or functional cross-

talk between AVE 0991 and AT1/AT2 receptors?

Yes, some functional studies have indicated a potential for indirect interaction or cross-talk. For

instance, the antidiuretic effect of AVE 0991 in mice was found to be blocked by both AT1 and

AT2 receptor antagonists[4][13]. Additionally, the nitric oxide (NO) releasing properties of AVE
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0991 in endothelial cells were inhibited by both an AT1 antagonist (EXP 3174) and an AT2

antagonist (PD 123,177)[14]. These findings suggest that while AVE 0991 does not directly

bind to AT1 or AT2 receptors, its downstream signaling pathways may converge with or be

modulated by the pathways of these receptors.

Q4: What is the binding affinity of AVE 0991 for its primary target, the Mas receptor?

The half-maximal inhibitory concentration (IC50) of AVE 0991 for the Mas receptor has been

reported in the nanomolar range, indicating high affinity. Specific reported values include 21 nM

and 47.5 nM[2][3][4].

Troubleshooting Guide
Problem: My in-vivo or in-vitro experiment shows unexpected results that seem to involve AT1

or AT2 receptor signaling upon application of AVE 0991.

Possible Cause 1: Functional Cross-talk. As noted in the FAQs, the downstream effects of

AVE 0991 can be influenced by AT1 and AT2 receptor signaling pathways, even without

direct binding[4][13][14]. The observed effects may be due to the convergence of these

signaling cascades.

Troubleshooting Tip 1: To investigate this, run parallel experiments using specific antagonists

for AT1 (e.g., Losartan, EXP 3174) and AT2 (e.g., PD 123,177) receptors in the presence of

AVE 0991. This will help to elucidate if the observed effects are modulated through these

receptors.

Possible Cause 2: Off-target effects at high concentrations. While specific for the Mas

receptor at nanomolar concentrations, micromolar concentrations of any compound have a

higher potential for off-target effects.

Troubleshooting Tip 2: Perform a dose-response curve for AVE 0991 in your experimental

system to ensure you are working within a concentration range that is selective for the Mas

receptor.

Possible Cause 3: Heterodimerization of receptors. There is evidence for the oligomerization

of G-protein-coupled receptors, which could potentially lead to indirect interactions.
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Troubleshooting Tip 3: This is a complex area of research. Reviewing literature on the

potential for Mas receptor to form heterodimers with AT1 or AT2 receptors in your specific

cell or tissue type may provide insights.

Quantitative Data Summary
The following tables summarize the binding affinities of AVE 0991 for the Mas, AT1, and AT2

receptors based on radioligand binding assays.

Table 1: Binding Affinity of AVE 0991 for the Mas Receptor

Compound Receptor
Cell
Line/Tissue

Radioligand IC50 (nM)
Reference(s
)

AVE 0991 Mas

Bovine Aortic

Endothelial

Cell

Membranes

[¹²⁵I]-Ang-(1-

7)
21 [2]

AVE 0991 Mas

Mas-

transfected

COS cells

¹²⁵I-Ang-(1-7) 47.5 [3][4]

Table 2: Binding Affinity of AVE 0991 for AT1 and AT2 Receptors

Compound Receptor Cell Line Radioligand IC50 (nM)
Reference(s
)

AVE 0991 AT1

AT1R-

transfected

HEK-293

cells

¹²⁵I-

[Sar¹,Ile⁸]Ang

II

>1000 [10]

AVE 0991 AT2

AT2R-

transfected

HEK-293

cells

¹²⁵I-

[Sar¹,Ile⁸]Ang

II

>1000 [10]
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Experimental Protocols
1. Radioligand Competition Binding Assay for AT1 and AT2 Receptors

Objective: To determine the binding affinity of AVE 0991 for AT1 and AT2 receptors.

Cell Lines: Human Embryonic Kidney (HEK)-293 cells stably transfected with either the

human AT1 receptor or the human AT2 receptor.

Radioligand: ¹²⁵I-[Sar¹,Ile⁸]Angiotensin II.

Procedure:

Culture the transfected HEK-293 cells to near confluence.

Harvest the cells and prepare cell membrane homogenates.

Incubate the cell membranes with a fixed concentration of ¹²⁵I-[Sar¹,Ile⁸]AngII and varying

concentrations of the unlabeled competitor (AVE 0991 or other ligands).

Separate the bound from free radioligand by rapid filtration through glass fiber filters.

Measure the radioactivity of the filters using a gamma counter.

The concentration of the competitor that inhibits 50% of the specific binding of the

radioligand is determined as the IC50 value.

Reference: This methodology is based on the protocol described in studies investigating the

relative affinity of angiotensin peptides at AT1 and AT2 receptors[9][10][11][12].

2. Functional Assay: Nitric Oxide (NO) Release from Endothelial Cells

Objective: To measure the functional response to AVE 0991 by quantifying NO release.

Cell Line: Bovine Aortic Endothelial Cells (BAECs).

Methodology: Direct and simultaneous measurement of NO on the cell surface using

selective electrochemical nanosensors.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://portlandpress.com/clinsci/article-abstract/121/7/297/68911
https://portlandpress.com/clinsci/article/121/7/297/68911/Relative-affinity-of-angiotensin-peptides-and
https://pubmed.ncbi.nlm.nih.gov/21542804/
https://www.researchgate.net/publication/51098530_Relative_affinity_of_angiotensin_peptides_and_novel_ligands_at_AT1_and_AT2_receptors
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605699?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

Culture BAECs to form a monolayer.

Position the NO-sensitive nanosensor close to the surface of the cells.

Stimulate the cells with AVE 0991 at the desired concentration.

Record the electrochemical signal corresponding to the release of NO in real-time.

To investigate the involvement of AT1 and AT2 receptors, pre-incubate the cells with

specific antagonists (e.g., EXP 3174 for AT1, PD 123,177 for AT2) before stimulation with

AVE 0991.

Reference: This protocol is adapted from the methodology used to characterize AVE 0991 as

a nonpeptide mimic of Ang-(1-7)[14].

Signaling Pathways and Experimental Workflows
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Caption: Signaling pathway of AVE 0991 via the Mas receptor.
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Caption: Workflow for a radioligand competition binding assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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